2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide
Description
The compound 2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide is a structurally complex molecule characterized by a tricyclic core fused with heteroatoms (oxygen and nitrogen), a furan-methyl substituent, and a sulfanyl-acetamide side chain. Its synthesis likely involves multi-step organic reactions, including cyclization, sulfuration, and amidation. The compound’s structure has been validated using crystallographic refinement tools such as SHELX programs, which are widely employed for small-molecule structural determination .
Its physicochemical properties, including solubility and logP, are influenced by the polar oxo and sulfanyl groups, balanced against the hydrophobic tricyclic core.
Properties
IUPAC Name |
2-[[3-(furan-2-ylmethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4S2/c1-32-17-8-4-6-15(12-17)25-20(28)14-33-24-26-21-18-9-2-3-10-19(18)31-22(21)23(29)27(24)13-16-7-5-11-30-16/h2-12H,13-14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYHOZIDGZBFON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuro[3,2-d]pyrimidine core.
Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group is introduced via a nucleophilic substitution reaction, often using a furan-2-ylmethyl halide and a suitable base.
Introduction of the Sulfanyl Group: The sulfanyl group is typically introduced through a thiolation reaction, using reagents such as thiourea or thiols.
Acetamide Formation: The final step involves the formation of the acetamide moiety through an amidation reaction, using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and furan moieties, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl group in the benzofuro[3,2-d]pyrimidine core using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, bases, and nucleophiles.
Major Products
Oxidation: Oxidized derivatives of the sulfanyl and furan moieties.
Reduction: Reduced derivatives of the carbonyl group.
Substitution: Substituted derivatives at the furan-2-ylmethyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study various biochemical pathways. Its ability to interact with different molecular targets makes it a valuable tool for investigating cellular processes.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its unique structure may confer specific biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of 2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biochemical pathways. The compound’s effects are likely mediated through the modulation of these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with tricyclic heterocycles, sulfonamides, and arylacetamides. Key comparisons include:
Key Findings :
- Furan vs. Phenyl Substituents : The furan-methyl group in the target compound enhances polarity and aqueous solubility compared to Compound B’s phenyl group, which increases hydrophobicity (logP 2.8 vs. 3.5) .
- Sulfanyl vs.
- Tricyclic Rigidity : The 8-oxa-3,5-diazatricyclo core in the target compound and Compound B restricts conformational flexibility, which may enhance binding specificity to targets like enzymes or receptors .
Biological Activity
The compound 2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic molecule notable for its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a furan moiety , a tricyclic framework , and a sulfanyl group , which contribute to its reactivity and interactions within biological systems. The molecular formula is with a molecular weight of approximately 448 g/mol.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activities, which may include:
- Antimicrobial Activity : The presence of the furan and sulfanyl groups suggests potential antimicrobial properties against various pathogens.
- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : The structural features may interact with inflammatory pathways, modulating immune responses.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Binding : Its structural components may allow binding to various receptors, influencing signal transduction pathways.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(Hydroxymethyl)-2-furan carboxylic acid | Contains a furan ring | Antibacterial activity against Staphylococcus aureus |
| 4-chloro-N-(3-methylphenyl)benzamide | Amide bond with aromatic substitution | Anticancer properties |
| Furan derivatives with thiol groups | Similar furan and sulfur moieties | Antimicrobial effects |
The unique combination of functional groups in 2-({5-[(furan-2-yl)methyl]-6-oxo... distinguishes it from simpler analogs, potentially enhancing its biological interactions.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various furan derivatives against common bacterial strains. The results indicated that derivatives similar to the compound exhibited significant inhibition zones against Escherichia coli and Staphylococcus aureus, suggesting that modifications to the furan ring could enhance antimicrobial potency.
Study 2: Anticancer Properties
Research on related tricyclic compounds demonstrated their ability to induce apoptosis in cancer cell lines. The mechanism involved the activation of caspase pathways, leading to programmed cell death. This suggests that the compound may have similar anticancer effects due to its structural characteristics.
Study 3: Anti-inflammatory Effects
In vitro studies have shown that compounds containing sulfanyl groups can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This indicates a potential for anti-inflammatory applications for the compound under investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
